Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride
Overview
Description
Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride: is a synthetic organic compound with the molecular formula C19H22ClNO3 and a molecular weight of 347.84 g/mol . This compound features a central benzene ring, an ester linkage, and a piperidine ring, making it a molecule of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride typically involves the esterification of 4-(4-piperidinyloxy)benzoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Deprotonation: The nitrogen atom in the piperidine ring can be deprotonated by strong bases, leading to a negatively charged species.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Deprotonation: Strong bases such as sodium hydride or potassium tert-butoxide.
Major Products:
Hydrolysis: Benzyl alcohol and 4-(4-piperidinyloxy)benzoic acid.
Deprotonation: Negatively charged piperidine derivatives.
Scientific Research Applications
Chemistry: Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in medicinal chemistry and material science.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its piperidine ring and benzyl group suggest possible applications in drug design and development.
Medicine: While not used directly as a therapeutic agent, this compound serves as a precursor in the synthesis of pharmacologically active compounds. Its derivatives may exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the benzyl group may facilitate hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- Benzyl 4-(4-piperidinyloxy)benzoate
- 4-(4-Piperidinyloxy)benzoic acid
- Benzyl benzoate
Comparison:
- Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride vsBenzyl 4-(4-piperidinyloxy)benzoate : The hydrochloride salt form enhances the solubility and stability of the compound in aqueous solutions.
- This compound vs4-(4-Piperidinyloxy)benzoic acid : The ester linkage in the former provides different reactivity and potential applications compared to the carboxylic acid group in the latter.
- This compound vsBenzyl benzoate : The presence of the piperidine ring in the former introduces additional functional groups and potential biological activities.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
benzyl 4-piperidin-4-yloxybenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3.ClH/c21-19(22-14-15-4-2-1-3-5-15)16-6-8-17(9-7-16)23-18-10-12-20-13-11-18;/h1-9,18,20H,10-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOXFTULNOOBKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.